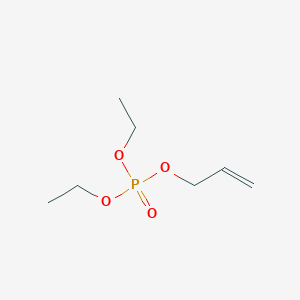

Diethyl allyl phosphate

Übersicht

Beschreibung

Synthesis Analysis

Diethyl allyl phosphate can be synthesized through various routes, including palladium(0)-catalyzed allylic alkylation and amination of allylic phosphates, demonstrating the synthetic utility through sequential reactions with high regio- and stereoselectivity (Tanigawa et al., 1982). Additionally, synthesis involving the condensation of phosphorochloridic acid diethyl ester with appropriate alcohols in the presence of triethylamine has been reported (Kalinowska et al., 2005).

Molecular Structure Analysis

The molecular structure of diethyl allyl phosphate and its complexes, such as palladium (II) complexes, has been elucidated using spectroscopic methods including IR, far-IR, 1H NMR, 31P NMR, and 31P CP-MAS NMR, along with X-ray crystallography (Kalinowska et al., 2005).

Chemical Reactions and Properties

Diethyl allyl phosphate participates in various chemical reactions, including copper phosphoramidite-catalyzed enantioselective desymmetrization of meso-cyclic allylic bisdiethyl phosphates, demonstrating high regio-, diastereo-, and enantioselectivity (Piarulli et al., 2003). It also serves as a stoichiometric hydrogen acceptor in catalytic oxidation reactions of alcohols to corresponding aldehydes and ketones (Shvo & Goldman-Lev, 2002).

Physical Properties Analysis

The physical properties of diethyl allyl phosphate, such as solubility, melting point, and thermal stability, are crucial for its handling and application in synthesis. However, specific studies focused solely on the physical properties of diethyl allyl phosphate were not identified in the current search. Generally, these properties would be determined by standard analytical methods, including thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Chemical Properties Analysis

The chemical properties of diethyl allyl phosphate, including reactivity towards nucleophiles, electrophiles, and its role in catalysis, are influenced by its allyl and phosphate groups. For instance, its utility in the catalytic oxidation of alcohols and the synthesis of β,γ-unsaturated esters through carbonylation reactions highlights its chemical versatility (Shvo & Goldman-Lev, 2002); (Takeuchi & Akiyama, 2002).

Wissenschaftliche Forschungsanwendungen

Flame Retardant Additive

- Application Summary : Diethyl allyl phosphate (DEAP) can be used as a flame retardant additive in the preparation of rubber wood/polymer composite .

- Results or Outcomes : The addition of DEAP as a flame retardant additive can potentially enhance the fire resistance of the composite material .

Stereoselective Synthesis of cis- or trans-3-vinyl-β-lactam Compounds

- Application Summary : DEAP can be used for the stereoselective synthesis of cis- or trans-3-vinyl-β-lactam compounds .

- Results or Outcomes : The use of DEAP in this context allows for the selective synthesis of specific isomers of 3-vinyl-β-lactam compounds .

Fabrication of Amphoteric Surfaces on Silicone Substrates

- Application Summary : DEAP can also be used for the fabrication of amphoteric surfaces on silicone substrates .

- Results or Outcomes : The treatment of silicone surfaces with DEAP can result in the formation of amphoteric surfaces, which have both acidic and basic properties .

Pd-Catalyzed Oxidations

- Application Summary : DEAP can be used as a hydrogen acceptor in Pd-catalyzed oxidations .

- Results or Outcomes : The use of DEAP in this context allows for the efficient oxidation of various organic compounds .

α,β-Dehydrogenation of Ketones

- Application Summary : DEAP can be used for the α,β-dehydrogenation of ketones via their zinc enolates .

- Methods of Application : The optimized protocol utilizes commercially available Zn(TMP)2 as base and DEAP as oxidant, operates under salt-free conditions, and tolerates a diverse scope of cycloalkanones .

- Results or Outcomes : The use of DEAP in this context allows for the efficient dehydrogenation of various ketones .

Oxidative Cycloalkenylation Reaction

- Application Summary : DEAP can be used in an oxidative cycloalkenylation reaction to provide access to bicycloalkenones with fused, bridged, and spirocyclic ring systems using unactivated ketone and alkene precursors .

- Results or Outcomes : The use of DEAP in this context allows for the efficient synthesis of various bicycloalkenones .

Safety And Hazards

Eigenschaften

IUPAC Name |

diethyl prop-2-enyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNJJEODYYLYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281977 | |

| Record name | Diethyl allyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl allyl phosphate | |

CAS RN |

3066-75-9 | |

| Record name | Diethyl 2-propen-1-yl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 23727 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3066-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl allyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

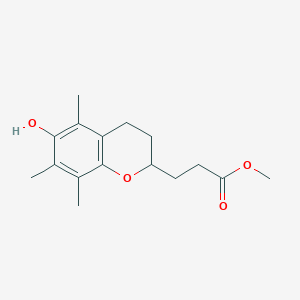

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)